N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-fluoro-4-methoxybenzamide
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Overview
Description
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-fluoro-4-methoxybenzamide is a useful research compound. Its molecular formula is C15H18FN3O2 and its molecular weight is 291.326. The purity is usually 95%.
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Scientific Research Applications
Antipsychotic Potential
- Antipsychotic-like Profile in Behavioral Animal Tests : A related compound, 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, demonstrated an antipsychotic-like profile in behavioral animal tests. This compound did not interact with dopamine receptors, unlike clinically available antipsychotic agents (Wise et al., 1987).
Radiolabelled Compounds for Receptor Imaging
- Angiotensin II AT1 Receptor Imaging : The development of radiolabelled nonpeptide angiotensin II antagonists, like [11C]L-159,884, which are structurally similar, for AT1 receptor imaging (Hamill et al., 1996).
Synthesis and Pharmacological Activities
Synthesis and Anti-inflammatory Activities : A series of substituted pyrazole derivatives, structurally related to N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-fluoro-4-methoxybenzamide, were synthesized and exhibited good anti-inflammatory activities (Abdulla et al., 2014).
Herbicide Intermediates : Synthesis of intermediates for herbicides, such as 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, which is a step in the synthesis of related compounds (Zhou Yu, 2002).
Anti-Inflammatory and Antimicrobial Agents
Anti-Inflammatory and Antimicrobial Properties : The synthesis of novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides showing significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Potent Anti-microbial Agents : Synthesis of pyrazole hydrazides with potent anti-microbial activities against common pathogens such as Staphylococcus aureus and Escherichia coli (Gunasekar et al., 2021).
Mechanism of Action
Target of action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Benzamides, on the other hand, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Pyrazole and benzamide derivatives have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, some pyrazole derivatives have shown inhibitory activity against certain viruses .
Properties
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-fluoro-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c1-10-8-12(18-19(10)2)6-7-17-15(20)11-4-5-14(21-3)13(16)9-11/h4-5,8-9H,6-7H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNODQBOTWZKTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2=CC(=C(C=C2)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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